molecular formula C16H17N5O2S2 B2473198 2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 1185078-54-9

2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2473198
CAS No.: 1185078-54-9
M. Wt: 375.47
InChI Key: QMXJOQLESJOJLJ-UHFFFAOYSA-N
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Description

2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines. Thiazolopyrimidines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Mechanism of Action

The mechanism of action of 2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide involves:

Properties

IUPAC Name

2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c1-21(2)16-20-14-13(25-16)15(18-9-17-14)24-8-12(22)19-10-6-4-5-7-11(10)23-3/h4-7,9H,8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXJOQLESJOJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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